molecular formula C7H9N3O4 B12944265 (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid

(S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B12944265
M. Wt: 199.16 g/mol
InChI Key: SKSWLVSMZJYTKM-BYPYZUCNSA-N
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Description

(S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid is a compound with significant importance in various scientific fields It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of thiazolium carbene catalysts for the fixation of carbon dioxide onto amines. This process represents a sustainable approach for the synthesis of pharmaceuticals and natural products . The reaction typically operates under ambient conditions using polymethylhydrosiloxane (PMHS) as a reducing agent .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups into the imidazole ring, enhancing the compound’s versatility.

Scientific Research Applications

(S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in enzyme catalysis and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including its use as a precursor for drug development. In industry, it is utilized in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. This interaction can modulate various biochemical processes, making the compound valuable in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid include other imidazole derivatives such as 3-(2-amino-2-carboxyethyl)-2-carboxy-7-chlorobenzofuran . These compounds share structural similarities but differ in their functional groups and specific applications.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

1-[(2S)-2-amino-2-carboxyethyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C7H9N3O4/c8-4(6(11)12)1-10-2-5(7(13)14)9-3-10/h2-4H,1,8H2,(H,11,12)(H,13,14)/t4-/m0/s1

InChI Key

SKSWLVSMZJYTKM-BYPYZUCNSA-N

Isomeric SMILES

C1=C(N=CN1C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1=C(N=CN1CC(C(=O)O)N)C(=O)O

Origin of Product

United States

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